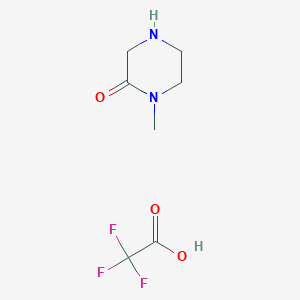
1-Methylpiperazin-2-one trifluoroacetate
Descripción general
Descripción
1-Methylpiperazin-2-one trifluoroacetate is a chemical compound with the molecular formula C7H11F3N2O3 and a molecular weight of 228.17 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-methylpiperazin-2-one trifluoroacetate typically involves the reaction of 1-methylpiperazin-2-one with trifluoroacetic acid. One common method includes dissolving 1-methylpiperazin-2-one in dichloromethane and then adding trifluoroacetic acid at room temperature. The reaction is allowed to proceed for about 1.5 hours . This method is efficient and yields a high purity product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, cost, and purity.
Análisis De Reacciones Químicas
1-Methylpiperazin-2-one trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions to yield 1-methylpiperazin-2-one.
Common reagents used in these reactions include dichloromethane, trifluoroacetic acid, and various nucleophiles or bases depending on the desired transformation.
Aplicaciones Científicas De Investigación
1-Methylpiperazin-2-one trifluoroacetate is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-methylpiperazin-2-one trifluoroacetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, derivatives of piperazine, including 1-methylpiperazin-2-one, have been shown to inhibit enzymes or receptors involved in disease processes . For example, some derivatives exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation .
Comparación Con Compuestos Similares
1-Methylpiperazin-2-one trifluoroacetate can be compared with other piperazine derivatives, such as:
Piperazine: The parent compound, used widely in pharmaceuticals.
1-Benzylpiperazine: Known for its psychoactive properties.
1-(2-Pyridyl)piperazine: Used in the synthesis of various drugs.
What sets this compound apart is its trifluoroacetate group, which imparts unique chemical reactivity and stability, making it particularly valuable in synthetic chemistry and drug development .
Propiedades
IUPAC Name |
1-methylpiperazin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-7-3-2-6-4-5(7)8;3-2(4,5)1(6)7/h6H,2-4H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKQGGBDLSXHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1=O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673956 | |
| Record name | Trifluoroacetic acid--1-methylpiperazin-2-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194350-88-4 | |
| Record name | Trifluoroacetic acid--1-methylpiperazin-2-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


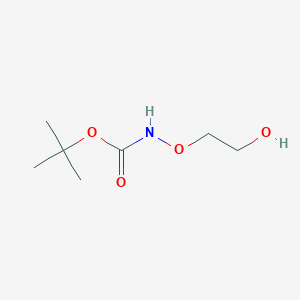
![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/structure/B1390022.png)
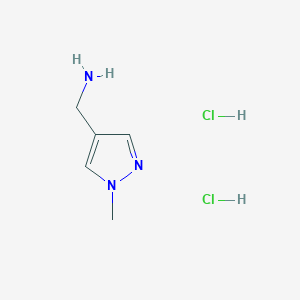
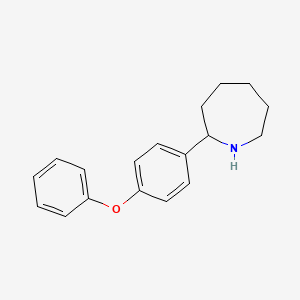
![3-[(2,3-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390029.png)
![3-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B1390030.png)


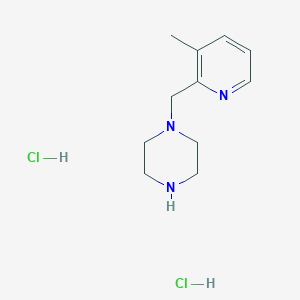
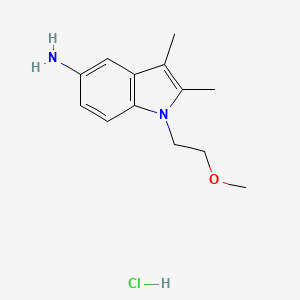
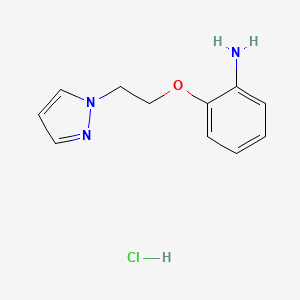
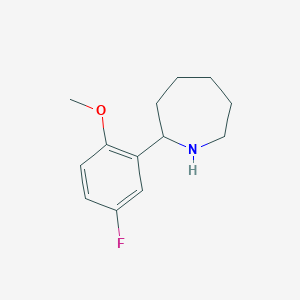
![2-[4-(Sec-butyl)phenoxy]-3-chloroaniline](/img/structure/B1390042.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine](/img/structure/B1390044.png)
